

experimental setup for measuring charge carrier mobility in thin films

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Compound of Interest

Compound Name: *N4,N4,N4'-Triphenyl-[1,1'-biphenyl]-4,4'-diamine*

Cat. No.: *B189807*

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Time-of-Flight (TOF) Method

The Time-of-Flight (TOF) technique is a direct method for measuring the drift mobility of charge carriers.[3] It involves generating a sheet of charge carriers near one electrode using a short pulse of light and measuring the time it takes for them to drift across the sample to the counter-electrode under an applied electric field.[4] This technique is particularly useful for studying the intrinsic transport properties of materials with minimal influence from external factors.[5]

Experimental Protocol

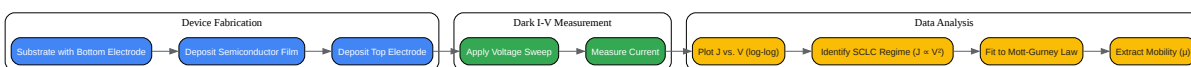
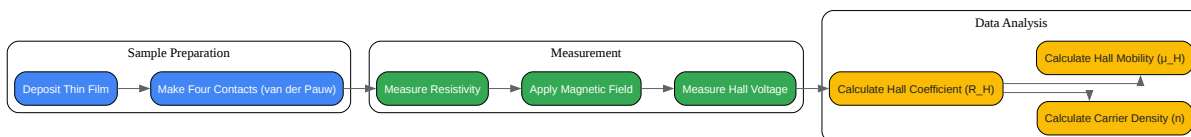
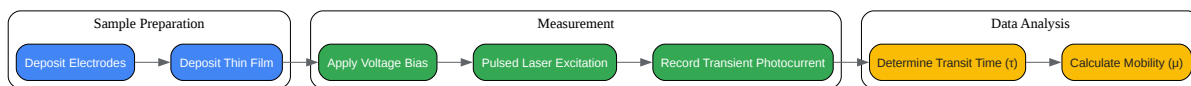
- **Sample Preparation:** A thin film of the semiconductor material is deposited on a substrate, typically sandwiched between two electrodes. One electrode must be transparent or semi-transparent to allow for photo-generation of charge carriers. The thickness of the film should be sufficient to allow for a measurable transit time, often in the range of several micrometers. [3][4]
- **Instrumentation Setup:** The sample is placed in an electrical circuit with a voltage source to apply a bias and a resistor or current amplifier to monitor the photocurrent. A pulsed laser with a short pulse duration is used to excite the sample. The transient photocurrent is recorded using a fast oscilloscope.[3]
- **Measurement:**

- Apply a constant voltage across the sample.
 - Illuminate the sample through the transparent electrode with a short laser pulse, creating a sheet of electron-hole pairs near the electrode.
 - Depending on the polarity of the applied voltage, either electrons or holes will drift across the sample.
 - Record the resulting transient photocurrent as a function of time. The current will be constant until the charge carriers reach the opposite electrode, at which point it will drop.
- Data Analysis:
 - The transit time (τ) is determined from the transient photocurrent plot.
 - The charge carrier mobility (μ) is calculated using the formula: $\mu = L^2 / (\tau * V)$ where L is the film thickness and V is the applied voltage.[\[6\]](#)

Data Presentation

Parameter	Typical Value/Range	Notes
Film Thickness	> 1 μm	Thicker films are needed for a clear transit time. [7]
Laser Pulse Duration	< 1 ns	Should be much shorter than the transit time.
Applied Voltage	1 - 100 V	Determines the electric field strength.
Measured Mobility	10^{-7} - 10^1 cm^2/Vs	Highly dependent on the material.

Experimental Workflow



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